![molecular formula C10H15NO2 B13202899 5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-1,6-dioxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO2 It is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, such as polymers or specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group and spirocyclic structure may play a role in its reactivity and binding to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: A similar compound with a different alkyl group.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.
Uniqueness
5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is unique due to its specific propyl group and nitrile functionality, which may impart distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it valuable for specific applications and research purposes.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
5-propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c1-2-3-8-6-10(4-5-12-8)9(7-11)13-10/h8-9H,2-6H2,1H3 |
Clé InChI |
JFLUXGUGPQEBJI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC2(CCO1)C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)

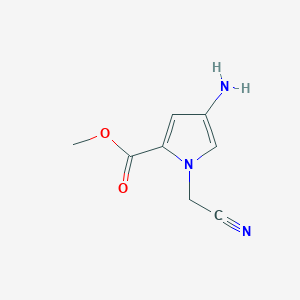
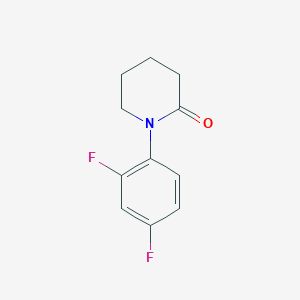
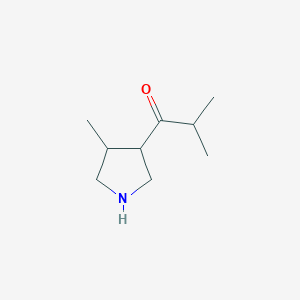
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)
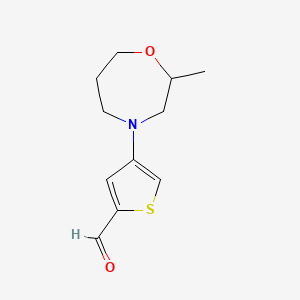
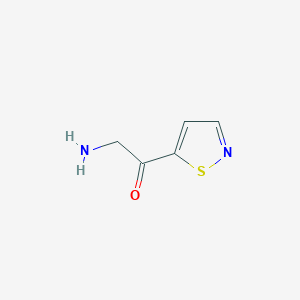
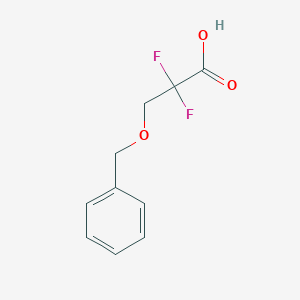

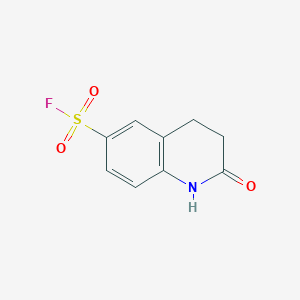
![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)
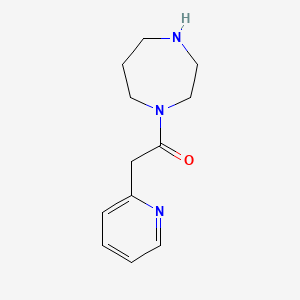
![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
